molecular formula C28H28N6O3S2 B2546042 N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-66-5

N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2546042
CAS No.: 393585-66-5
M. Wt: 560.69
InChI Key: GDFOKVWYKWTOSN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted with a methyl group at position 4 and a thioether-linked side chain at position 3.
  • A p-tolyl (para-methylphenyl) group, which may enhance lipophilicity and metabolic stability.
  • A phenoxyacetamide terminal group, likely influencing solubility and hydrogen-bonding capabilities.

For instance, triazole and pyrazole derivatives are widely explored in drug discovery for their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O3S2/c1-19-10-12-20(13-11-19)23-15-22(24-9-6-14-38-24)32-34(23)27(36)18-39-28-31-30-25(33(28)2)16-29-26(35)17-37-21-7-4-3-5-8-21/h3-14,23H,15-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFOKVWYKWTOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)COC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule with potential biological activities. Its structure incorporates multiple heterocycles, notably pyrazole and triazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H23N5O4S2C_{20}H_{23}N_5O_4S_2 and features several functional groups that contribute to its biological activity. The presence of a thiophene ring and a phenoxyacetamide moiety enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds featuring pyrazole and triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl) have shown cytotoxic effects against various cancer cell lines. A notable example includes the evaluation of compounds with IC50 values indicating their potency against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells .

CompoundCell LineIC50 Value (µM)
N-(2-(4-methyl...HeLa60.56
N-(2-(4-methyl...CaCo-257.24

Antimicrobial Activity

The triazole moiety in N-((4-methyl...) has been associated with antimicrobial properties. Triazole derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains. This makes them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar compounds. For example, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory pathway. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs, suggesting they could be effective alternatives in treating inflammatory conditions .

Understanding the mechanism of action of N-((4-methyl...) is crucial for its development as a therapeutic agent. Molecular docking studies have been employed to predict how this compound interacts with various biological targets, including enzymes and receptors. These studies often reveal insights into the structure–activity relationship (SAR), guiding further optimization of the compound's pharmacological profile.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer activity, revealing that modifications at specific positions significantly enhanced their efficacy against multiple cancer cell lines .
  • Triazole Compounds : Research on triazole derivatives has demonstrated their ability to inhibit key enzymes involved in cancer progression and inflammation, further supporting their therapeutic potential .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide typically involves multi-step organic reactions that yield the desired compound with high purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds similar to N-((4-methyl-5...phenoxyacetamide exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and triazole moieties have been shown to possess efficacy against various bacterial strains and fungi, including Candida albicans .

Anticancer Activity

Studies have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structural features have shown promising results in vitro against various cancer cell lines, indicating potential for development as anticancer agents .

Agrochemical Applications

N-containing heterocycles like triazoles are often utilized in agricultural chemistry as fungicides. The compound's unique structure may provide enhanced activity against plant pathogens, making it a candidate for further exploration in crop protection formulations.

Structure Activity Relationship (SAR)

Understanding the SAR of N-((4-methyl...phenoxyacetamide is crucial for optimizing its biological activity. Modifications to the thiophene ring or the phenoxyacetamide moiety can significantly influence its pharmacological properties. Research has shown that specific substitutions can enhance antimicrobial and anticancer activities while reducing toxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the triazole structure improved activity against resistant strains .

Case Study 2: Anticancer Potential

In another investigation, a series of compounds derived from similar structures were tested for anticancer properties against multiple cell lines. The findings suggested that compounds with a specific arrangement of substituents exhibited higher growth inhibition rates compared to others .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerSNB-19, OVCAR-8Significant growth inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiazole and Thiadiazole Derivatives

highlights thiazole-based compounds, such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and compound 7b , which exhibit potent anticancer activity (IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells). These compounds share:

  • Thiazole rings : Enhance electron delocalization and binding affinity to biological targets.
  • Hydrazide/hydrazone linkages : Impart conformational flexibility and metal-chelating properties.

Key Differences :

  • The target compound replaces the thiazole with a triazole core, which may alter electronic properties and metabolic pathways.
  • The phenoxyacetamide group in the target compound could improve solubility compared to the phenylthiazole derivatives in .
Pyrazole-Thiazole Hybrids

and describe N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide, a pyrazole-thiazole hybrid with antimicrobial activity. Structural parallels include:

  • Pyrazole rings : Contribute to aromatic stability and hydrogen-bonding.
  • Acetamide termini : Facilitate interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase).

Key Differences :

  • The target compound incorporates a thiophene-substituted pyrazoline ring, which may enhance aromatic conjugation and redox activity compared to simple pyrazole derivatives .
Benzamide Derivatives

lists benzamide-based compounds like N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, which feature:

  • Benzothiazole cores: Known for antitumor and antimicrobial activities.
  • Quaternary ammonium groups : Improve water solubility and membrane permeability.

Key Differences :

  • The target compound’s triazole-thiophene system may offer greater metabolic resistance compared to benzothiazoles, which are prone to oxidative degradation .

SAR Insights :

  • Electron-rich heterocycles (e.g., thiophene, triazole) correlate with enhanced binding to enzymes like kinases or cytochrome P450.
  • Lipophilic groups (e.g., p-tolyl) improve membrane penetration but may reduce aqueous solubility.
  • Phenoxyacetamide termini balance solubility and target affinity, as seen in NSAID analogs.

Physicochemical Properties (Inferred)

Property Target Compound Thiazole Derivatives () Pyrazole-Thiazole Hybrids ()
Molecular Weight ~600–650 g/mol ~300–400 g/mol ~350–450 g/mol
LogP (Lipophilicity) High (due to p-tolyl) Moderate Moderate to High
Hydrogen Bond Donors 2–3 1–2 1–2
Aromatic Rings 3 (thiophene, triazole, phenoxy) 2 (thiazole, phenyl) 2–3 (pyrazole, thiazole, phenyl)

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The compound can be synthesized via reflux-based protocols using ethyl alcohol as a solvent. A typical procedure involves reacting 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux conditions to form intermediate thiosemicarbazides. Cyclization is achieved by intramolecular reactions, followed by functionalization of the triazole core. Reaction progress is monitored via TLC (e.g., using silica gel plates with pet-ether/ethyl acetate mixtures) .

Advanced: How can reaction yields be optimized for intermediates like 4,5-disubstituted 1,2,4-triazoles?

Answer:
Optimization requires controlling solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF) at 120°C enhances cyclization efficiency. Catalytic amounts of phosphorous oxychloride (POCl₃) improve intramolecular cyclization of thiosemicarbazides to triazoles. Yield improvements (from ~50% to >75%) are achievable by adjusting stoichiometric ratios and reflux duration .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:
1H/13C NMR confirms substituent positions on heterocyclic rings. IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves tautomeric equilibria in solid-state structures (e.g., thiol-thione tautomerism in triazole-thiol derivatives) .

Advanced: How can tautomeric equilibria (e.g., thiol-thione) affect bioactivity data interpretation?

Answer:
Thiol-thione tautomerism in triazole derivatives alters electronic properties, impacting receptor binding. For example, the thione form may exhibit stronger hydrogen-bonding interactions with microbial enzymes. Characterize tautomeric ratios via UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. water) and correlate with bioactivity trends .

Basic: What assays are suitable for preliminary antimicrobial screening?

Answer:
Use standardized agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution (concentration range: 1–128 µg/mL). Include positive controls (e.g., ciprofloxacin) and account for solvent cytotoxicity (e.g., DMSO <1% v/v) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:
Modify substituents on the pyrazole and triazole rings to probe bioactivity. For example:

  • Electron-withdrawing groups (e.g., -NO₂ on the phenyl ring) enhance antifungal activity by increasing electrophilicity.
  • Thiophene vs. furan substitution alters lipophilicity, affecting membrane penetration.
    Use combinatorial libraries to compare MIC values and logP trends .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Answer:
Inconsistent MIC values may arise from solubility differences or assay conditions. Normalize data using calculated partition coefficients (ClogP) and aqueous solubility (e.g., shake-flask method). Cross-validate with computational models (e.g., molecular docking) to identify binding site mismatches caused by bulky substituents .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:
Perform molecular docking (AutoDock Vina) against homology models of target enzymes (e.g., fungal CYP51). Validate poses with MD simulations (GROMACS) to assess stability. Prioritize compounds with strong hydrogen bonds to heme cofactors and low binding free energies (<-8 kcal/mol) .

Basic: How do solvent choices influence synthetic outcomes?

Answer:
Non-polar solvents (e.g., toluene) favor cyclization but may reduce intermediate solubility. Ethanol/water mixtures enhance thiosemicarbazide precipitation, improving purity. Solvent polarity also affects tautomeric equilibria during crystallization .

Advanced: What stability considerations are critical for long-term storage?

Answer:
Store lyophilized compounds at -20°C in amber vials under argon to prevent oxidation of thiol groups. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) quarterly. Avoid exposure to humidity, which accelerates hydrolysis of acetamide moieties .

Methodological Notes

  • Data Analysis: Use ANOVA with post-hoc Tukey tests for bioactivity comparisons.
  • Safety: Follow P201/P210 guidelines for handling reactive intermediates (e.g., POCl₃) .
  • Interdisciplinary Integration: Combine synthetic chemistry with biophysical assays (e.g., SPR for binding kinetics) .

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